molecular formula C9H8ClN3O B1455622 [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 863609-14-7

[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1455622
CAS No.: 863609-14-7
M. Wt: 209.63 g/mol
InChI Key: ASILNWLZYIGPEA-UHFFFAOYSA-N
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Description

[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, often catalyzed by copper(I) ions. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 3-chlorophenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound is no exception.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its triazole ring is a common motif in many pharmaceutical agents, and the presence of the chlorophenyl group may enhance its biological activity.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: Another compound with a chlorophenyl group, known for its psychoactive properties.

    1-(3-chlorophenyl)-1H-1,2,4-triazole: A similar triazole derivative with different substitution patterns.

    1-(3-chlorophenyl)-1H-1,2,3-triazole: A closely related compound lacking the hydroxyl group.

Uniqueness

[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is unique due to the presence of both the triazole ring and the hydroxyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

[1-(3-chlorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASILNWLZYIGPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol hemihydrate as revealed by the study?

A1: The research primarily elucidates the crystal structure of this compound hemihydrate through single-crystal X-ray diffraction. Key findings include:

  • Asymmetric Unit: The crystal structure reveals an asymmetric unit composed of two independent molecules of this compound and one water molecule, forming the hemihydrate. []
  • Conformation: While both independent molecules share a similar structure with a chlorophenyl ring linked to a 1,2,3-triazole ring, they differ in the orientation of their terminal CH2OH groups relative to the triazole ring. This difference highlights the conformational flexibility of the molecule. []
  • Intermolecular Interactions: The crystal packing is primarily dictated by hydrogen bonding. O—H⋯(O,N) interactions form supramolecular chains along the a-axis. These chains are further connected by C—H⋯N interactions, resulting in layered sheets that stack along the b-axis. []

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